molecular formula C21H26N6O3S B2428299 ethyl 4-(2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 852143-59-0

ethyl 4-(2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate

Cat. No.: B2428299
CAS No.: 852143-59-0
M. Wt: 442.54
InChI Key: OOPJXZJRAGXILG-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C21H26N6O3S and its molecular weight is 442.54. The purity is usually 95%.
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Biological Activity

Ethyl 4-(2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate is a complex organic compound that combines structural features of indoles, triazoles, and piperazines. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research.

Structural Overview

The compound's structure can be broken down into several key components:

  • Indole Ring : Known for its diverse biological activities, including anticancer properties.
  • Triazole Ring : Often associated with antifungal and anticancer effects.
  • Piperazine Moiety : Commonly found in various pharmacologically active compounds.

The biological activity of this compound is thought to involve multiple pathways:

  • Enzyme Inhibition : The indole and triazole components may interact with specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : The compound may act on various receptors, potentially affecting signaling pathways related to cell growth and apoptosis.
  • DNA Interaction : The structural features may allow the compound to bind to DNA, interfering with replication processes.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes key findings:

Study ReferenceCell LineIC₅₀ (µM)Mechanism of Action
HCT 116 (Colon)4.363Inhibition of cell proliferation
MCF7 (Breast)1.18Induction of apoptosis
PC3 (Prostate)0.2757EGFR inhibition

These results indicate that this compound exhibits significant anticancer activity across multiple cancer types.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies indicate that it possesses activity against a range of bacterial strains:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Case Study 1: Anticancer Efficacy

In a recent study published in MDPI, this compound was tested against several cancer cell lines using MTT assays. The compound demonstrated significant cytotoxicity with an IC₅₀ value lower than many standard chemotherapeutics, indicating its potential as a novel anticancer agent .

Case Study 2: Mechanistic Insights

A mechanistic study highlighted the compound's ability to induce apoptosis in MCF7 cells through caspase activation pathways. This study provided insights into how the compound could be utilized in combination therapies for enhanced efficacy against resistant cancer types .

Properties

IUPAC Name

ethyl 4-[2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O3S/c1-3-27-19(16-13-22-17-8-6-5-7-15(16)17)23-24-20(27)31-14-18(28)25-9-11-26(12-10-25)21(29)30-4-2/h5-8,13,22H,3-4,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOPJXZJRAGXILG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)N2CCN(CC2)C(=O)OCC)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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